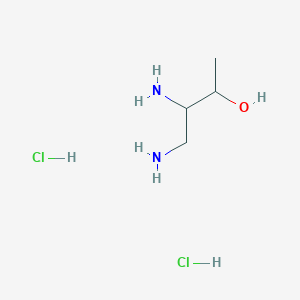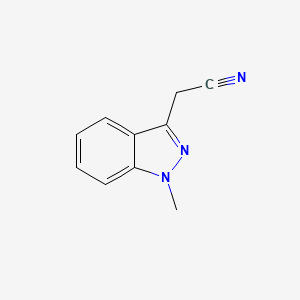![molecular formula C11H15ClN2O3 B1424570 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-92-9](/img/structure/B1424570.png)
3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 3-[(4-Nitrophenoxy)methyl]pyrrolidine Hydrochloride Applications
3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride is a compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol. It has garnered attention for its potential applications across various scientific fields. Below is a detailed analysis of its unique applications in six distinct areas of research.
Medicinal Chemistry: In medicinal chemistry, pyrrolidine derivatives, including 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride, are explored for their pharmacological properties. Pyrrolidine alkaloids have shown a range of biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic , and neuropharmacological activities . These compounds are considered valuable leads for drug discovery and development, with potential applications in designing novel therapeutic agents.
Biotechnology: The biotechnological applications of this compound are linked to its role in advanced battery science and technology . Its chemical structure could be utilized in the development of bio-batteries or as a mediator in bioelectrochemical systems, contributing to the advancement of sustainable energy solutions.
Materials Science: In materials science, 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride’s properties may be leveraged in the creation of biomedical materials. Its structural attributes could be beneficial in developing new materials with specific functionalities, such as targeted drug delivery systems or biocompatible coatings for medical devices.
Environmental Science: The environmental science applications of this compound could involve its use in analytical methods for environmental monitoring . Its sensitivity to various environmental factors might make it suitable as a reagent or a probe in detecting pollutants or studying environmental processes.
Analytical Chemistry: In analytical chemistry, this compound’s potential lies in its use as a standard or reference material in chromatographic analyses . Its stability and reactivity could be essential for developing new analytical techniques or improving existing methods for the qualitative and quantitative analysis of complex mixtures.
Pharmacology: Pyrrolidine core skeletons, including those similar to 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride, play a significant role in pharmacology. They are integral in the development of new drugs, exhibiting a wide range of activities such as antimicrobial, antiviral, anticancer, anti-inflammatory , and enzyme inhibition . These derivatives are crucial in pharmacotherapy and are continuously being studied for their efficacy and safety in various therapeutic areas.
Mecanismo De Acción
While the specific mechanism of action for 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride is not provided, pyrrolidine alkaloids, a group to which this compound likely belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propiedades
IUPAC Name |
3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-1-3-11(4-2-10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNIUYUTSLAVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1219982-92-9 | |
| Record name | Pyrrolidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



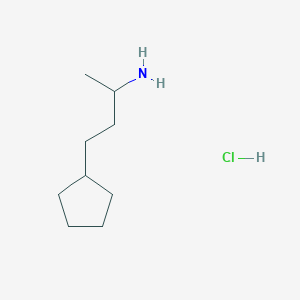
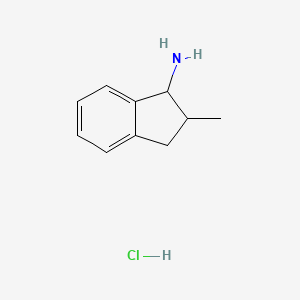
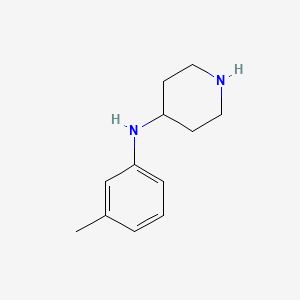
![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)

![N-ethyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1424501.png)


![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)
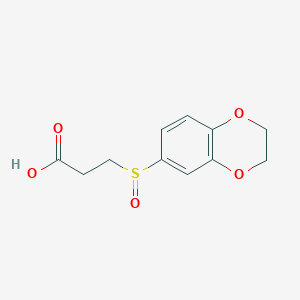
![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)
